molecular formula C12H11BrFNO2S B3182708 [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1171665-55-6

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

Cat. No. B3182708
M. Wt: 332.19 g/mol
InChI Key: UFYSPWVVTYDQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide” is a chemical compound with the molecular formula C12H11BrFNO2S and a molecular weight of 332.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . Transition metals like iron, nickel, and ruthenium play a crucial role as catalysts in the synthesis of such compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide” are not fully detailed in the search results. The molecular weight is 332.19 , but other properties such as melting point, boiling point, and solubility would require further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Qiu et al. (2009) focuses on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the target molecule, highlighting practical methods for preparing key intermediates used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research underscores the challenges and solutions in synthesizing fluorinated aromatic compounds, which may be relevant to the synthesis and applications of 4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide (Qiu, Gu, Zhang, & Xu, 2009).

Potential Applications in Sensing and Detection

Roy (2021) discusses the development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP), an important fluorophoric platform. Although not directly related to the target compound, this research highlights the potential for structurally similar compounds to serve as bases for chemosensors, possibly applicable to 4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide in detecting various analytes due to its structural features (Roy, 2021).

properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S.BrH/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYSPWVVTYDQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

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